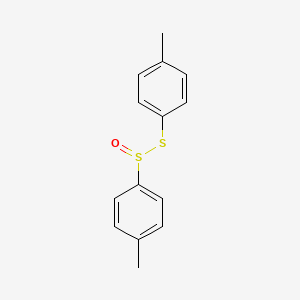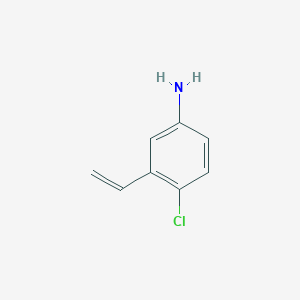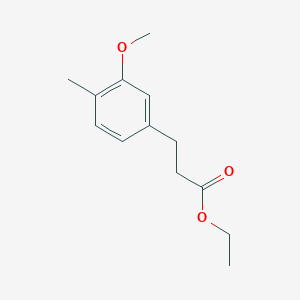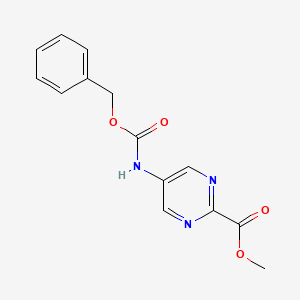
Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate: is a synthetic organic compound with the molecular formula C14H13N3O4 . This compound is characterized by its pyrimidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3. The presence of a benzyloxycarbonyl group and a methyl ester group further defines its chemical structure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate typically involves the reaction of a pyrimidine derivative with a benzyloxycarbonyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the final product .
化学反应分析
Types of Reactions: Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research. It is studied for its potential neuroprotective and anti-inflammatory properties. Research has indicated that derivatives of this compound can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, making it a candidate for treating neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients .
作用机制
The mechanism of action of Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells. The compound interacts with active residues of proteins such as ATF4 and NF-kB, which are involved in inflammatory pathways .
相似化合物的比较
- Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-[(~2~H_3_)methyloxy]pyrimidine-4-carboxylate
Comparison: Compared to similar compounds, Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
属性
分子式 |
C14H13N3O4 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC 名称 |
methyl 5-(phenylmethoxycarbonylamino)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C14H13N3O4/c1-20-13(18)12-15-7-11(8-16-12)17-14(19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,19) |
InChI 键 |
SIHPWEVXZIJUFN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=C(C=N1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


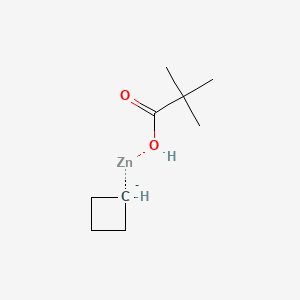
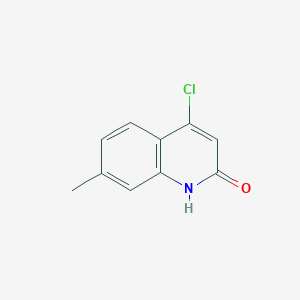
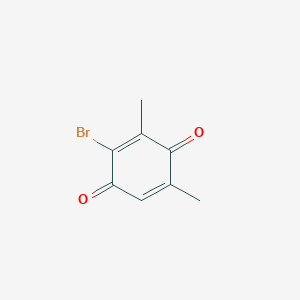



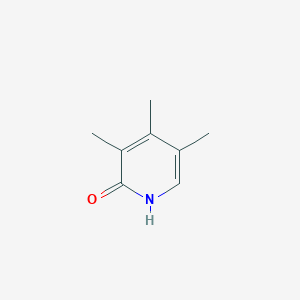
![3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)

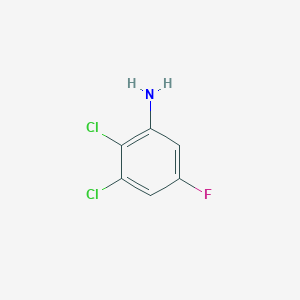
![4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13659253.png)
